4-Hydroxy-3-(2-hydroxyethyl)-1-methylquinolin-2(1H)-one
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Overview
Description
4-Hydroxy-3-(2-hydroxyethyl)-1-methylquinolin-2(1H)-one is a quinoline derivative with a unique structure that includes both hydroxy and hydroxyethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(2-hydroxyethyl)-1-methylquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylquinoline and ethylene oxide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the addition of the hydroxyethyl group to the quinoline ring.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-(2-hydroxyethyl)-1-methylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: The hydroxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline ketones, while substitution reactions can produce a variety of functionalized quinoline derivatives.
Scientific Research Applications
4-Hydroxy-3-(2-hydroxyethyl)-1-methylquinolin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-(2-hydroxyethyl)-1-methylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxy and hydroxyethyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: Lacks the hydroxyethyl group, leading to different chemical and biological properties.
3-Hydroxy-2-methylquinoline: Similar structure but with different functional groups, affecting its reactivity and applications.
2-Hydroxyethylquinoline: Contains the hydroxyethyl group but lacks the hydroxy group at the 4-position.
Uniqueness
4-Hydroxy-3-(2-hydroxyethyl)-1-methylquinolin-2(1H)-one is unique due to the presence of both hydroxy and hydroxyethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
93574-03-9 |
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Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
4-hydroxy-3-(2-hydroxyethyl)-1-methylquinolin-2-one |
InChI |
InChI=1S/C12H13NO3/c1-13-10-5-3-2-4-8(10)11(15)9(6-7-14)12(13)16/h2-5,14-15H,6-7H2,1H3 |
InChI Key |
ZHGUWWUYJBJTJC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)CCO)O |
Origin of Product |
United States |
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